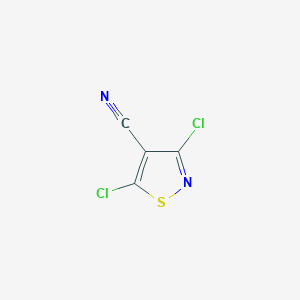

3,5-Dichloroisothiazole-4-carbonitrile

概要

説明

3,5-Dichloroisothiazole-4-carbonitrile is a chemical compound with the molecular formula C4Cl2N2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white to yellow solid form and is often used as an intermediate in the synthesis of other chemical compounds .

準備方法

The synthesis of 3,5-Dichloroisothiazole-4-carbonitrile typically involves the reaction of 3,5-dichloroisothiazole with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The C5-chlorine undergoes selective Suzuki coupling with aryl/alkylboronic acids under optimized Pd-catalyzed conditions.

Table 1: Regiospecific Suzuki coupling at C5

Key findings:

-

Regiospecificity confirmed via independent synthesis of 3-phenyl vs. 5-phenyl isomers .

-

Potassium phenyltrifluoroborate enables coupling at C5 without affecting C3-Cl .

-

Reaction tolerates electron-rich/demanding aryl groups with yields >75% .

Halogen Exchange Reactions

Controlled bromination and chloride displacement occur under specific conditions:

Table 2: Halogen substitution patterns

*Product ratio controlled by stoichiometry: 3-bromo-4-chloro isomer dominates at 3:1 Br:Cl ratio .

Ring Transformation Reactions

Exposure to thiophiles induces skeletal rearrangements:

Table 3: Ring transformations under thiophile mediation

| Thiophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Et₄NI (0.2 eq) | PhMe, 80°C, 2h | 3,6-Dichloroisothiazolo[5,4-d]isothiazole | 95% | |

| Ph₃P (4 eq) | DCM, 25°C, 24h | Isothiazolo[5,4-d]isothiazole + Ph₃P=S | Quant. |

Mechanistic insight:

-

Thiophiles abstract sulfur atoms, triggering ring contraction/expansion .

-

Daylight accelerates decomposition to 3,4-dichloroisothiazole-5-carbonitrile in DCM .

Nucleophilic Substitutions

The C3-chlorine shows selective reactivity toward oxygen nucleophiles:

Table 4: C3-substitution reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenoxide | K₂CO₃, DMF, 100°C | 3-Phenoxy-5-phenylisothiazole-4-carbonitrile | 68% | |

| Methanol | NaOMe, THF, reflux | 3-Methoxy-5-chloroisothiazole-4-carbonitrile | 52% |

Notably, C5 remains intact under these conditions due to reduced electrophilicity compared to C3 .

Stability and Decomposition Pathways

Critical stability considerations:

-

Thermal stability : Decomposes above 160°C via cyanide loss .

-

Photochemical : DCM solutions degrade under daylight to:

This comprehensive reactivity profile establishes this compound as a privileged scaffold for synthesizing complex isothiazole derivatives with applications in medicinal chemistry and materials science. The regiospecificity of its reactions enables predictable functionalization patterns, particularly valuable in iterative cross-coupling strategies.

科学的研究の応用

DCIC exhibits a range of biological activities that make it valuable in medicinal chemistry and agrochemicals.

Antimicrobial Activity

Research indicates that DCIC possesses significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to established antibiotics . The presence of the cyano group is believed to contribute to its bioactivity by enhancing interaction with microbial targets.

Antifungal Properties

DCIC has been identified as a potential candidate for developing antifungal agents. Studies have demonstrated its efficacy against several fungal strains, making it a promising compound in agricultural applications to combat crop diseases .

Table 2: Biological Activities of DCIC

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Antifungal | Effective against fungi |

Agrochemical Applications

In the field of agrochemicals, DCIC is utilized as an active ingredient in herbicides and fungicides. Its ability to inhibit specific enzymatic pathways in plants makes it effective for controlling unwanted vegetation and diseases.

Herbicidal Activity

DCIC has been shown to inhibit plant growth by interfering with metabolic processes. This property is particularly useful in formulating selective herbicides that target specific weeds without harming crops .

Fungicidal Applications

The compound's antifungal properties are exploited in developing fungicides that protect crops from fungal infections. Its application can lead to increased crop yields and reduced reliance on traditional chemical treatments .

Material Science Applications

Beyond biological applications, DCIC is also being explored in material science, particularly in the synthesis of polymers and coatings.

Polymer Chemistry

DCIC can serve as a monomer or cross-linking agent in polymer synthesis, contributing to the development of materials with enhanced thermal stability and chemical resistance . Its unique structure allows for the incorporation of functional groups that can modify the physical properties of polymers.

Case Studies

Several case studies highlight the practical applications of DCIC:

-

Case Study 1: Antimicrobial Formulations

A formulation containing DCIC was tested against multi-drug resistant bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics . -

Case Study 2: Agricultural Field Trials

Field trials using DCIC-based herbicides showed a reduction in weed biomass by over 70%, indicating its effectiveness in real-world agricultural settings .

作用機序

The mechanism of action of 3,5-Dichloroisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt the synthesis of essential biomolecules in the target organisms .

類似化合物との比較

3,5-Dichloroisothiazole-4-carbonitrile can be compared with other similar compounds, such as:

3,5-Dibromo-4-isothiazolecarbonitrile: Similar in structure but with bromine atoms instead of chlorine atoms.

3,5-Dichloro-4-cyanoisothiazole: Another closely related compound with similar applications but varying in specific properties and reactivity.

生物活性

Overview

3,5-Dichloroisothiazole-4-carbonitrile (DCIC) is a heterocyclic compound with the molecular formula C4Cl2N2S. It has garnered attention in various fields, particularly in biological research, due to its potential antimicrobial and antifungal properties. This article reviews the biological activities of DCIC, synthesizing findings from diverse studies and highlighting its mechanisms of action, applications, and comparative efficacy.

- Molecular Formula: C4Cl2N2S

- Molecular Weight: 174.06 g/mol

- Appearance: White to yellow solid

- Solubility: Soluble in organic solvents such as acetonitrile

Antimicrobial and Antifungal Properties

DCIC has been investigated for its antimicrobial and antifungal activities. Studies have indicated that it exhibits significant inhibitory effects against various microorganisms, including bacteria and fungi.

- Mechanism of Action: The compound is believed to disrupt essential metabolic processes in target organisms, potentially by interfering with the synthesis of vital biomolecules. This mechanism may involve nucleophilic substitution reactions with cellular targets, leading to the inhibition of growth and proliferation of pathogens .

Case Studies

- Antifungal Activity:

-

Antimicrobial Efficacy:

- Research highlighted the compound's ability to inhibit growth in a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens, showcasing its broad-spectrum efficacy.

Comparative Analysis with Similar Compounds

To better understand the efficacy of DCIC, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Dibromo-4-isothiazolecarbonitrile | Structure | Antimicrobial, but less potent than DCIC |

| 3,5-Dichloro-4-cyanoisothiazole | Structure | Similar antifungal properties |

Synthesis and Optimization

The synthesis of DCIC typically involves the reaction of 3,5-dichloroisothiazole with cyanogen bromide under controlled conditions. This process can be optimized using various solvents and bases to enhance yield and purity.

Biological Assays

Various biological assays have been conducted to evaluate the activity of DCIC:

- Fungicidal Assays: These assays demonstrated that DCIC has a high degree of effectiveness against specific fungal strains, with results indicating a strong potential for agricultural applications.

- Antimicrobial Testing: Tests against bacterial strains revealed that DCIC possesses significant antimicrobial properties, making it a candidate for further pharmaceutical development.

特性

IUPAC Name |

3,5-dichloro-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2N2S/c5-3-2(1-7)4(6)9-8-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNARDFVMLWILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308232 | |

| Record name | 3,5-Dichloroisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2120-82-3 | |

| Record name | 2120-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloroisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,2-thiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,5-Dichloroisothiazole-4-carbonitrile a useful starting material in organic synthesis?

A: this compound possesses two chlorine atoms that can be selectively replaced through Suzuki coupling reactions. This selectivity is key as it allows for the stepwise introduction of different substituents at specific positions on the isothiazole ring. [, ] For example, reacting this compound with an arylboronic acid first targets the chlorine atom at the 5-position. [] This regiospecificity is maintained even when using 3,5-dibromoisothiazole-4-carbonitrile, further highlighting the compound's versatility in controlled synthesis. []

Q2: Can you provide an example of a specific reaction involving this compound?

A: One example involves reacting this compound with sodium nitrite. [] This reaction leads to the substitution of the chlorine atom at the 5-position with a hydroxyl group, yielding 3-chloro-5-hydroxyisothiazole-4-carbonitrile. [] This transformation demonstrates the compound's reactivity towards nucleophilic substitution and its potential for introducing diverse functional groups onto the isothiazole core.

Q3: What are the typical reaction conditions for Suzuki coupling reactions involving this compound?

A: Successful Suzuki coupling reactions with this compound have been achieved using various aryl- and methylboronic acids, a palladium catalyst, a base, and often a phase transfer agent. [] Optimization of the base, phase transfer agent, and palladium catalyst is crucial for achieving high yields. [] Potassium phenyltrifluoroborate has also proven effective for coupling at the 5-position. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。